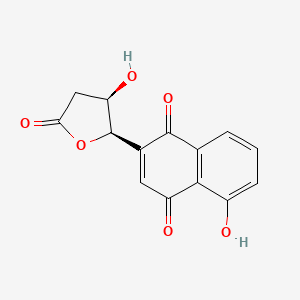
Juglomycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Juglomycin A is a naphthoquinone.
This compound is a natural product found in Streptomyces with data available.
Biological Activity
Juglomycin A, a natural compound isolated from the actinobacterium Streptomyces achromogenes, has garnered attention due to its significant biological activities, particularly its antimicrobial properties. This article reviews the current understanding of this compound's biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Synthesis
This compound is classified as a naphthoquinone, which is characterized by its two fused aromatic rings and a quinone functional group. The compound was first isolated in 1971 and has since been synthesized through various methods, including a direct asymmetric synthesis that allows for efficient production of the compound for further study .
Antimicrobial Activity
Antibacterial Properties
This compound has demonstrated potent antibacterial activity against several bacterial pathogens. Notably, it exhibits a minimum inhibitory concentration (MIC) of 6.8 µg/ml against Escherichia coli, Bacillus thuringiensis, and Xanthobacter flavus . The compound's efficacy against Gram-negative bacteria is particularly noteworthy, as it not only inhibits bacterial growth but also affects virulence factors:
- Biofilm Formation : this compound significantly reduces biofilm formation in E. coli by inhibiting swimming and swarming motilities and downregulating the fimbrial gene (fimH) and the α-haemolysin-related gene (hlyA) .
- Bactericidal Activity : In vitro studies have shown that this compound exerts a time-kill effect on bacteria, indicating its potential as a bactericidal agent .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/ml) |
|---|---|
| Escherichia coli | 6.8 |
| Bacillus thuringiensis | 3.4 |
| Xanthobacter flavus | 6.8 |
| Staphylococcus aureus | Moderate |
| Streptococcus pneumoniae | Moderate |
The mechanism by which this compound exerts its antimicrobial effects involves multiple pathways:
- Inhibition of Transcription/Translation : The compound has been shown to inhibit bacterial transcription and translation processes in vitro, leading to reduced protein synthesis necessary for bacterial growth .
- Post-Antibiotic Effect : this compound induces a post-antibiotic effect in E. coli, suggesting prolonged antibacterial activity even after the compound is removed from the environment .
Case Studies
Several studies have explored the biological activity of this compound in different contexts:
- Study on Biofilm Inhibition : A study focused on the ability of this compound to inhibit biofilm formation in clinical strains of E. coli. It was found that the compound not only inhibited biofilm development but also reduced the expression of genes associated with virulence.
- Comparative Study with Other Antibiotics : In another study, this compound was compared with traditional antibiotics such as penicillin and tetracycline. Results indicated that while traditional antibiotics were effective against certain strains, this compound showed broader spectrum activity against multi-drug resistant strains.
Properties
CAS No. |
38637-88-6 |
|---|---|
Molecular Formula |
C14H10O6 |
Molecular Weight |
274.22 g/mol |
IUPAC Name |
5-hydroxy-2-[(2R,3R)-3-hydroxy-5-oxooxolan-2-yl]naphthalene-1,4-dione |
InChI |
InChI=1S/C14H10O6/c15-8-3-1-2-6-12(8)9(16)4-7(13(6)19)14-10(17)5-11(18)20-14/h1-4,10,14-15,17H,5H2/t10-,14-/m1/s1 |
InChI Key |
JUTDGBUUAXODBT-QMTHXVAHSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC1=O)C2=CC(=O)C3=C(C2=O)C=CC=C3O)O |
Canonical SMILES |
C1C(C(OC1=O)C2=CC(=O)C3=C(C2=O)C=CC=C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















